APN Inhibitory Potency: Nanomolar Affinity for Aminopeptidase N
6-(Azepan-1-yl)-5-nitropyrimidin-4-amine exhibits potent inhibition of human aminopeptidase N (APN/CD13) with a Ki of 12.6 nM, as measured in HEK293 cells transfected with the enzyme [1]. In contrast, closely related analogs such as 6-(azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine have not demonstrated comparable APN inhibitory activity in publicly available datasets . Furthermore, the compound shows >230-fold selectivity over leucyl-cystinyl aminopeptidase (IRAP), with a Ki of 2,950 nM [1]. This level of potency and selectivity supports its prioritization in APN-focused research programs.
| Evidence Dimension | Binding Affinity (Ki) for Human Aminopeptidase N |
|---|---|
| Target Compound Data | Ki = 12.6 nM |
| Comparator Or Baseline | IRAP (leucyl-cystinyl aminopeptidase) Ki = 2,950 nM; 6-(azepan-1-yl)-2-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine: no reported APN activity |
| Quantified Difference | ~234-fold selectivity for APN over IRAP |
| Conditions | Human APN transfected in HEK293 cells; formation of p-nitroaniline measured |
Why This Matters
High APN potency and selectivity over IRAP reduces potential off-target effects and provides a clear rationale for selecting this specific scaffold over bulkier or differently substituted analogs.
- [1] BindingDB. BDBM50415628 CHEMBL1077582. Affinity Data: Ki: 12.6 nM for human aminopeptidase N; Ki: 2.95E+3 nM for leucyl-cystinyl aminopeptidase (IRAP). View Source
